molecular formula C23H25N3O2 B2791045 1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-57-3

1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2791045
M. Wt: 375.472
InChI Key: DWLJCYATZAVNFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a piperidine ring and a carboxamide group.


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” are not detailed in the available resources.

Future Directions

The future directions for research on “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” and similar quinoline derivatives could involve further exploration of their therapeutic potential. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties and lesser or no side effects . The swift development of new molecules containing the quinoline nucleus suggests that there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

1-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-5-7-17(8-6-16)15-28-20-4-2-3-18-9-10-21(25-22(18)20)26-13-11-19(12-14-26)23(24)27/h2-10,19H,11-15H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLJCYATZAVNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

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